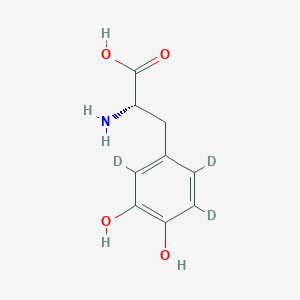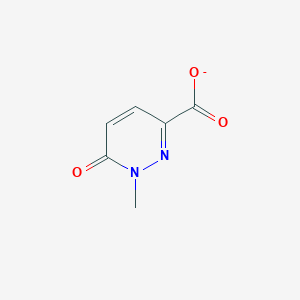![molecular formula C12H15NO5 B021060 [Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid CAS No. 19938-33-1](/img/structure/B21060.png)
[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid
Overview
Description
“[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid” is a heterocyclic organic compound . Its IUPAC name is 2-[carboxymethyl-[(2-hydroxy-5-methylphenyl)methyl]amino]acetic acid .
Molecular Structure Analysis
The molecular formula of this compound is C12H15NO5 . This indicates that it contains 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 253.2512 . It has a boiling point of 482.5ºC at 760mmHg . The density of this compound is 1.384g/cm3 .Scientific Research Applications
Oxidation reactions involving similar compounds demonstrate key chemical processes. For example, the oxidation of the 2-methyl group of 3-substituted 2-methylindoles by autoxidation and with silver acetate in carboxylic acids leads to specific products, highlighting the reactivity of these compounds under certain conditions (Itahara, Ouya, & Kozono, 1982).
In the field of luminescent chelates, certain dimeric structures involving carboxylic acids have shown effectiveness in sensitized transitions, which could have applications in light-emitting materials and sensors (Latva, Kulmala, & Haapakka, 1996).
Methylation of specific positions in related molecules can enhance their analgesic properties, suggesting potential applications in pharmaceuticals (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Carboxylic acid functionalized compounds, like pyridinium iodide, serve as catalysts in green chemistry for synthesizing pyranopyrazole derivatives, highlighting the role of these compounds in sustainable chemical processes (Moosavi-Zare, Zolfigol, Salehi-Moratab, & Noroozizadeh, 2016).
Derivatives of carboxylic acids, such as those derived from muramic acid, are synthesized for various applications, indicating the versatility of these compounds in chemical synthesis (Jeanloz, Walker, & Sinaỹ, 1968).
Chlorination of related compounds, like methyl 4-amino-2-hydroxy-benzoate, results in specific isomers that can be further converted, showcasing the chemical diversity and potential applications in synthesis and materials science (Stelt, Suurmond, & Nauta, 1956).
Some carboxylate compounds exhibit significant anti-leishmanial and anti-fungal effects, suggesting their potential use in developing new treatments for these diseases (Khan et al., 2011).
properties
IUPAC Name |
2-[carboxymethyl-[(2-hydroxy-5-methylphenyl)methyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-8-2-3-10(14)9(4-8)5-13(6-11(15)16)7-12(17)18/h2-4,14H,5-7H2,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBSSJGEKPTQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CN(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)

![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)

![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)




